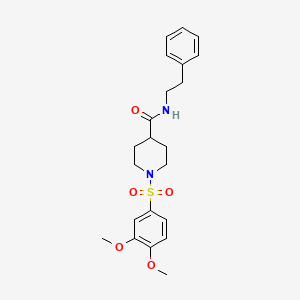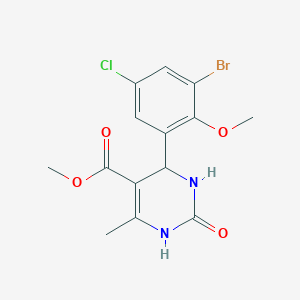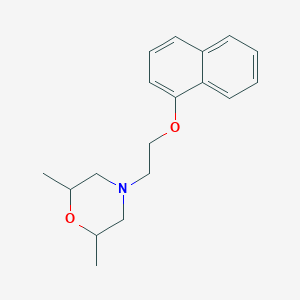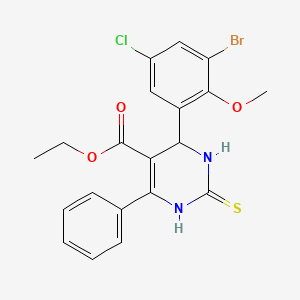![molecular formula C22H20N2O3S B3999734 2-ethoxy-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B3999734.png)
2-ethoxy-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Overview
Description
2-ethoxy-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.11946368 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps:
Formation of the Thienyl Group: The thienyl group can be introduced through reactions involving thiophene derivatives, under conditions that promote electrophilic substitution.
Construction of the Pyrazolo[1,5-c][1,3]benzoxazine System: This step often requires the condensation of an appropriate hydrazine with a substituted phenolic compound, followed by cyclization under acidic or basic conditions.
Ethoxy Group Introduction: The ethoxy group is generally introduced via an etherification reaction, using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production may utilize more streamlined synthetic pathways, focusing on scalability and cost-effectiveness. These methods often involve optimizing reaction conditions to enhance yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can modify the benzoxazine ring or the thienyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic systems.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitutions), organometallic compounds (for nucleophilic substitutions).
Major Products Formed:
Oxidation Products: Quinones and other oxidized phenol derivatives.
Reduction Products: Dihydrobenzoxazines and reduced thienyl derivatives.
Substitution Products: Various aryl-substituted phenolic and benzoxazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a key intermediate in the synthesis of more complex molecules. It is used in developing new reactions and understanding reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing into its use as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry: Used in materials science for developing new polymers and advanced materials with unique properties.
Mechanism of Action: The compound's mechanism of action varies depending on its application:
Biological Systems: It interacts with molecular targets such as enzymes or receptors, often through hydrogen bonding, π-π interactions, or covalent modifications.
Chemical Reactions: It participates in reactions through its functional groups, with the thienyl, phenol, and benzoxazine moieties playing significant roles in its reactivity.
Comparison with Similar Compounds: Similar compounds include:
Phenolic Derivatives: Compounds like 2-methoxyphenol or 4-ethoxyphenol share the phenol moiety but lack the complex benzoxazine system.
Benzoxazine Derivatives: Compounds like benzoxazine or pyrazolo[1,5-c]benzoxazine derivatives share structural similarities but may differ in the positioning of the ethoxy and thienyl groups.
Thienyl Compounds: Thienyl-based compounds like 2-thienyl ethanol or 2-thienylacetic acid share the thienyl group but lack the complexity of the pyrazolo[1,5-c][1,3]benzoxazine system.
The uniqueness of 2-ethoxy-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol lies in its multifaceted structure that combines functionalities from these distinct chemical families, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-ethoxy-6-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-26-19-10-5-8-15(21(19)25)22-24-17(14-7-3-4-9-18(14)27-22)13-16(23-24)20-11-6-12-28-20/h3-12,17,22,25H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPKTBYGPQCKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3999653.png)
![1-(1,3-benzodioxol-5-yl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3999654.png)
![N-(2-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3999667.png)



![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3999701.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B3999705.png)

![(2-methoxyethyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B3999713.png)


![4-[2-(4-Chlorophenyl)sulfanylethyl]morpholine;oxalic acid](/img/structure/B3999737.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3999741.png)
